molecular formula C13H19ClFN B2743659 N-(4-Fluorobenzyl)cyclohexanamine hydrochloride CAS No. 1609396-07-7

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Cat. No. B2743659
CAS RN: 1609396-07-7
M. Wt: 243.75
InChI Key: BXPKCTWQDYNIIV-UHFFFAOYSA-N
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Description

“N-(4-Fluorobenzyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1609396-07-7 . It has a molecular weight of 243.75 and its linear formula is C13 H18 F N . Cl H . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N-(4-Fluorobenzyl)cyclohexanamine hydrochloride” is 1S/C13H18FN.ClH/c14-12-8-6-11 (7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(4-Fluorobenzyl)cyclohexanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 243.75 .

Scientific Research Applications

Photostability Enhancement

A study by Zheng et al. (2014) demonstrates the application of protective agents, such as cyclooctatetraene (COT) and nitrobenzyl alcohol (NBA), to enhance the photostability of fluorophores like Cy5, which could be structurally related to N-(4-Fluorobenzyl)cyclohexanamine hydrochloride. This research highlights the significance of chemical modifications in improving fluorophores' resistance to photobleaching, a crucial aspect for long-term biological imaging applications (Zheng, Jockusch, Zhou, & Blanchard, 2014).

Medicinal Chemistry and Pharmacology

Betti et al. (1999) explored the affinity of new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including those with 4-fluorobenzyl groups, toward A1 and A2A adenosine receptors. These compounds, due to the presence of fluorobenzyl substituents, showed high affinity and selectivity for the A1 receptor subtype, indicating their potential in developing new therapeutic agents (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

Polymer Science

Raghu et al. (2007) synthesized novel polyurethanes containing 2,6-bis(4-hydroxybenzylidene) cyclohexanone hard segments, highlighting the relevance of cyclohexanone derivatives in developing materials with specific structural and thermal properties. This research could inspire the synthesis of polymers using N-(4-Fluorobenzyl)cyclohexanamine hydrochloride as a precursor for novel materials with tailored features (Raghu, Anita, Barigaddi, Gadaginamath, & Aminabhavi, 2007).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPKCTWQDYNIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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